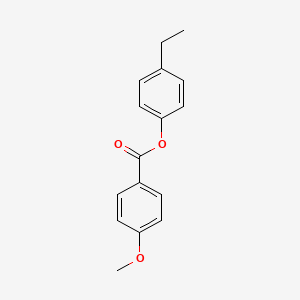4-Ethylphenyl 4-methoxybenzoate
CAS No.: 7465-91-0
Cat. No.: VC3882738
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7465-91-0 |
|---|---|
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | (4-ethylphenyl) 4-methoxybenzoate |
| Standard InChI | InChI=1S/C16H16O3/c1-3-12-4-8-15(9-5-12)19-16(17)13-6-10-14(18-2)11-7-13/h4-11H,3H2,1-2H3 |
| Standard InChI Key | NEXDLSSYDDCZQY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Formula
4-Ethylphenyl 4-methoxybenzoate is systematically named (4-ethylphenyl) 4-methoxybenzoate, reflecting its ester linkage between 4-methoxybenzoic acid and 4-ethylphenol . Its molecular formula, C₁₆H₁₆O₃, corresponds to a monoisotopic mass of 256.1099 g/mol . The compound’s structure is defined by:
-
A 4-methoxybenzoate moiety (C₈H₇O₃⁻) featuring a methoxy group at the para position.
Table 1: Key Identifiers of 4-Ethylphenyl 4-Methoxybenzoate
Physicochemical Properties
Thermal and Physical Constants
The compound exhibits a density of 1.115 g/cm³ and a boiling point of 391.4°C at standard atmospheric pressure . Its flash point, indicative of flammability, is 165.1°C, classifying it as combustible under specific conditions . Notably, melting point data remain unreported in available literature, suggesting stability in liquid or amorphous solid states at room temperature .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The ester is typically synthesized via Fischer esterification or Steglich esterification:
-
Fischer Method: 4-Methoxybenzoic acid reacts with 4-ethylphenol under acidic catalysis (e.g., H₂SO₄) at elevated temperatures .
-
Steglich Method: Carbodiimide-mediated coupling (e.g., DCC/DMAP) enhances yield and purity, particularly for sensitive substrates .
Reaction Scheme:
Industrial Optimization
Scalable production employs continuous-flow reactors to optimize heat transfer and reduce side reactions. Automated purification systems (e.g., chromatography or distillation) ensure consistency, though industrial protocols remain proprietary .
Applications in Research and Industry
Organic Synthesis Intermediate
The compound serves as a precursor for:
-
Liquid crystal polymers: Its rigid aromatic structure enhances thermal stability in mesophases .
-
Pharmaceutical intermediates: Functionalization of the benzoate moiety enables drug candidate synthesis .
Biological Studies
While direct biological activity is undocumented, structural analogs (e.g., sulfonamide derivatives) exhibit enzyme inhibitory effects, suggesting potential for targeted drug design .
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
| First Aid (Skin Contact) | Wash with soap/water for 15 min | |
| Storage | Tightly sealed, dry, ventilated |
Environmental Impact
No ecotoxicity data are available, but its low water solubility suggests minimal aquatic bioaccumulation . Disposal via incineration or authorized waste facilities is advised .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume